Symadex
Overview
Description
C-1311, also known as 5-diethylaminoethylamino-8-hydroxyimidazoacridinone, is a member of the imidazoacridinone class of compounds. It has garnered significant attention due to its potent antitumor properties and its ability to selectively inhibit certain enzymes and receptors. Initially recognized as a topoisomerase II inhibitor, recent studies have revealed its broader mechanism of action, including its role as a receptor tyrosine kinase inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C-1311 involves multiple steps, starting from the appropriate acridine derivativeThe reaction conditions typically involve the use of strong bases and high temperatures to facilitate the cyclization and functionalization processes .
Industrial Production Methods
Industrial production of C-1311 follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process includes crystallization and chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
C-1311 undergoes various chemical reactions, including:
Oxidation: C-1311 can be oxidized to form quinone-like structures, which are crucial for its biological activity.
Substitution: C-1311 can undergo nucleophilic substitution reactions, particularly at the amino and hydroxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of C-1311 with altered functional groups, which can exhibit different biological activities .
Scientific Research Applications
C-1311 has a wide range of scientific research applications:
Mechanism of Action
C-1311 exerts its effects through multiple mechanisms:
Enzyme Inhibition: It selectively inhibits cytochrome P450 1A2 and 3A4 isoenzymes, affecting the metabolism of other drugs.
Receptor Inhibition: Acts as a potent inhibitor of receptor tyrosine kinases, including FLT3, PDGFR, FGFR, VEGFR2, and TRKA.
DNA Interaction: Binds to DNA, causing damage and interfering with DNA replication and transcription.
Comparison with Similar Compounds
C-1311 is compared with other imidazoacridinones and related compounds:
Mitoxantrone: While both inhibit topoisomerase II, C-1311 is less potent but has a broader range of targets.
Daunorubicin: C-1311 shows greater selectivity for receptor tyrosine kinases compared to daunorubicin.
Sunitinib: Both are receptor tyrosine kinase inhibitors, but C-1311 has a unique structure and different selectivity profile.
Similar compounds include:
C-1311 stands out due to its unique combination of enzyme and receptor inhibition, making it a versatile compound in scientific research and potential therapeutic applications .
Properties
IUPAC Name |
10-[2-(diethylamino)ethylamino]-5-hydroxy-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2(7),3,5,9,11,13(16),14-heptaen-8-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-3-23(4-2)10-9-21-15-6-7-16-19-18(15)20(26)14-11-13(25)5-8-17(14)24(19)12-22-16/h5-8,11-12,21,25H,3-4,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNDRHORZHFPLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=C2C3=C(C=C1)N=CN3C4=C(C2=O)C=C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10160508 | |
Record name | C 1311 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10160508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138154-39-9 | |
Record name | C 1311 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138154399 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | C 1311 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10160508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 138154-39-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | C-1311 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZ4Y5H4OAB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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